![molecular formula C10H6BrNO2 B2753308 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 73568-45-3](/img/structure/B2753308.png)
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, commonly referred to as BODC, is an organic compound with a molecular formula C9H7BrO2. It is a white crystalline solid with a melting point of 97°C and a boiling point of 247°C. BODC has a wide range of applications in the scientific research and laboratory setting, including its use in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for various reactions.
Scientific Research Applications
Corrosion Inhibition
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a compound similar to 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, has been synthesized and studied for its corrosion inhibition properties . The compound was found to be a mixed type inhibitor, and its adsorption on mild steel surfaces obeyed the Langmuir isotherm . The inhibition efficiency increased with the concentration of the inhibitor .
Antibacterial and Antimalarial Agents
Quinoline and its derivatives, including 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, are natural antibiotics and are widely used as antibacterial and antimalarial agents .
Synthesis of New Heterocyclic Compounds
The construction and synthesis of new heterocyclic compounds with multiple uses have led to a new quinolone class, which includes 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid . This class has a broad spectrum of bactericidal activity .
Antifungal and Antitumor Agents
Quinolone derivatives have become a popular class of antibiotics used in a variety of infections . Newer classes of these synthesized molecules have been developed with a varied spectrum of activity, such as antifungal and antitumor .
G Protein-Coupled Receptor Agonists
Quantum Chemical Studies
The compound has been used in quantum chemical studies to understand the correlation between quantum chemical calculations and the inhibition efficiency of the investigated compound .
Mechanism of Action
Target of Action
Related compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been reported to inhibit the acetylcholinesterase enzyme , which plays a crucial role in nerve impulse transmission.
Mode of Action
It’s plausible that it may interact with its targets through an addition-elimination mechanism
Biochemical Pathways
This could have downstream effects on various physiological processes, including muscle function and memory .
Result of Action
Related compounds have shown strong potency in inhibiting acetylcholinesterase , which could potentially lead to enhanced cholinergic signaling. This could have implications for conditions like Alzheimer’s disease, where cholinergic signaling is often impaired.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not well-studied. Factors such as temperature, pH, and presence of other molecules could potentially affect its activity. For instance, it is recommended to store the compound in a sealed, dry environment at room temperature for optimal stability .
properties
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIWDVUWMGFBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |
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